molecular formula C27H24N4O9 B585254 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide CAS No. 1346606-62-9

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide

Cat. No.: B585254
CAS No.: 1346606-62-9
M. Wt: 548.508
InChI Key: BXJNXRKWSCKIFA-UHFFFAOYSA-N
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Description

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, also known as this compound, is a useful research compound. Its molecular formula is C27H24N4O9 and its molecular weight is 548.508. The purity is usually 95%.
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Mechanism of Action

Target of Action

Balsalazide impurity 4, also known as Balsalazide disodium impurity 4, is a prodrug . The primary target of this compound is the large intestine, where it is enzymatically cleaved to produce mesalazine, also known as 5-aminosalicylic acid, or 5-ASA . Mesalazine is an anti-inflammatory drug that acts directly on ulcerative colitis .

Mode of Action

Balsalazide impurity 4 is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule . The exact mechanism of action of 5-aminosalicylic acid is unknown, but it appears to exert its anti-inflammatory effects locally (in the GI tract) rather than systemically .

Biochemical Pathways

The biochemical pathway involved in the action of Balsalazide impurity 4 is the azoreduction process carried out by bacteria in the colon . This process cleaves the compound, releasing mesalazine, which then acts on the large intestine to exert its anti-inflammatory effects . It is believed that 5-aminosalicylic acid diminishes inflammation by blocking the production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase .

Result of Action

The result of the action of Balsalazide impurity 4 is the reduction of inflammation in the large intestine, which is beneficial in the treatment of conditions such as ulcerative colitis . By delivering mesalazine directly to the site of inflammation, Balsalazide impurity 4 can effectively treat the symptoms of these conditions without causing systemic side effects .

Properties

IUPAC Name

2-[4-(2-carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O9/c32-23(33)11-13-28-25(36)16-1-5-18(6-2-16)30-31-19-7-10-22(21(15-19)27(38)39)40-20-8-3-17(4-9-20)26(37)29-14-12-24(34)35/h1-10,15H,11-14H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJNXRKWSCKIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)OC3=CC=C(C=C3)C(=O)NCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158858
Record name 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-62-9
Record name 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENOXY)-5-((4-(2-CARBOXYETHYL-CARBAMOYL))PHENYLAZO(BENZOIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL1USB1V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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